1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyridazine ring, an oxadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of furoxanylamidrazones with electrophilic reagents such as cyanogen bromide, acetic anhydride, and trifluoroacetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Furoxan Derivatives: Compounds containing the furoxan ring are known for their nitric oxide-releasing properties.
Uniqueness
1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H15N5O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15N5O3/c1-13-7-9-15(10-8-13)25-12-11-16(26)18(22-25)20(27)21-19-17(23-28-24-19)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24,27) |
InChI Key |
FNULTXOHQXXPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NON=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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